N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The methoxyphenyl group is introduced via nucleophilic substitution reactions, while the phenylsulfanyl group can be added through thiol-ene reactions or other sulfur-based coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenylsulfanyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and compounds with methoxyphenyl or phenylsulfanyl groups. Examples include:
- N-(3-METHOXYPHENYL)-2-({4-(3-METHYLPHENYL)-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-16-10-6-5-7-14(16)13-18-21-22-19(26-18)20-17(23)11-12-25-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,20,22,23) |
InChI Key |
LBZLLOBHMZCTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.